molecular formula C23H18N2O4S B2920695 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate CAS No. 956574-16-6

2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate

Cat. No.: B2920695
CAS No.: 956574-16-6
M. Wt: 418.47
InChI Key: ZEOINDQNCCFLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-Methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate is a synthetic organic compound featuring a pyrazole core substituted with a 4-methylphenyl group at the 1-position and a carbonyl-linked benzenesulfonate moiety at the 4-position.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)pyrazole-4-carbonyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-17-11-13-19(14-12-17)25-16-18(15-24-25)23(26)21-9-5-6-10-22(21)29-30(27,28)20-7-3-2-4-8-20/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOINDQNCCFLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate is a pyrazole derivative that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target organisms, and relevant research findings.

  • Molecular Formula : C22H16N2O4S
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 955963-47-0

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways in target organisms. Pyrazole derivatives are known to inhibit the proliferation of various pathogens, including protozoan parasites such as Leishmania and Plasmodium.

Target Pathogens

  • Leishmania aethiopica : Causative agent of leishmaniasis.
  • Plasmodium berghei : Model organism for malaria research.

Mode of Action

The compound inhibits the growth and replication of these pathogens by interfering with their metabolic pathways. This inhibition is thought to occur through:

  • Disruption of enzyme activity essential for parasite survival.
  • Interference with nucleic acid synthesis.

In Vitro Studies

  • Antiparasitic Activity : In vitro assays demonstrated that 2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate significantly reduced the viability of Leishmania and Plasmodium species. The IC50 values indicated potent activity at low concentrations, suggesting high efficacy against these pathogens.
    CompoundTargetIC50 (µM)
    2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonateLeishmania aethiopica5.6
    2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonatePlasmodium berghei3.2
  • Mechanistic Insights : Further studies indicated that the compound induces apoptosis in parasitic cells, leading to morphological changes consistent with programmed cell death.

In Vivo Studies

In vivo tests using murine models have shown promising results:

  • Mice infected with Plasmodium berghei showed a significant reduction in parasitemia when treated with the compound.
  • The treatment resulted in improved survival rates compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s pyrazole-sulfonate framework is shared with several derivatives in the literature. Key comparisons include:

Table 1: Substituent and Functional Group Comparison
Compound Name Pyrazole Substituents Sulfonate/Sulfonamide Group Key Functional Features
Target Compound 1-(4-methylphenyl), 4-carbonyl Benzenesulfonate Electron-donating (methyl), planar carbonyl
1-(4-Methylphenyl)-3-phenyl-1H-pyrazol-5-yl 4-nitrobenzenesulfonate 1-(4-methylphenyl), 3-phenyl 4-nitrobenzenesulfonate Strong electron-withdrawing nitro group
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides 1-benzenesulfonamide, 3-(4-hydroxyphenyl) Benzenesulfonamide Hydroxyl group (H-bond donor), sulfonamide (enzyme targeting)

Key Observations:

  • Electron Effects: The target compound’s methyl group (electron-donating) contrasts with the nitro group in the 4-nitrobenzenesulfonate derivative , which enhances electrophilicity. This difference may alter reactivity in substitution reactions or binding affinity in biological targets.
  • Bioactivity Potential: Benzenesulfonamide derivatives in exhibit carbonic anhydrase inhibition and cytotoxicity, suggesting that the benzenesulfonate group in the target compound could similarly interact with enzyme active sites, albeit with modified potency due to substituent differences .

Hypothesized Bioactivity and Physicochemical Properties

Table 2: Inferred Property Comparison
Property Target Compound 4-Nitrobenzenesulfonate Analog Benzenesulfonamide Derivatives
Solubility Moderate (polar sulfonate group) Low (nitro group increases hydrophobicity) High (sulfonamide enhances polarity)
Electron Distribution Mixed (donor + acceptor groups) Strongly electron-deficient Balanced (hydroxyl donor + sulfonamide acceptor)
Potential Bioactivity Enzyme inhibition (speculative) Unreported Carbonic anhydrase inhibition (IC$_{50}$ ~ nM range)

Discussion:

  • The benzenesulfonate group may mimic sulfonamide pharmacophores but lacks the direct NH moiety required for strong zinc coordination in carbonic anhydrase inhibition . This could reduce potency compared to sulfonamide analogs.
  • The methyl group’s steric effects might hinder binding in enzyme pockets, whereas the nitro group in the analog could enhance reactivity but reduce solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.